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Compound of Interest

Compound Name:
1-(5-Chloro-2-

methoxyphenyl)ethanone

Cat. No.: B1581765 Get Quote

In the landscape of medicinal chemistry, the acetophenone framework is a recurring motif in a

multitude of pharmacologically active agents. The strategic placement of substituents on the

aromatic ring dramatically influences the molecule's electronic properties, lipophilicity, and

steric profile, thereby modulating its interaction with biological targets.[4] 1-(5-Chloro-2-
methoxyphenyl)ethanone (CAS No. 6342-64-9) is a prime example of such a strategically

functionalized intermediate.[5]

The presence of a chloro group at the 5-position and a methoxy group at the 2-position creates

a unique electronic and steric environment. The methoxy group is an ortho-, para-directing

activator, while the chloro group is a deactivating ortho-, para-director. This substitution pattern

influences the reactivity of the aromatic ring in further synthetic transformations, such as

electrophilic aromatic substitution. Moreover, the ketone functional group is a versatile handle

for a wide array of chemical modifications, including reductions, oxidations, and condensation

reactions, making this compound a valuable precursor for creating diverse chemical libraries for

drug discovery screening.[2]

Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in research and development. The key properties of 1-(5-Chloro-2-
methoxyphenyl)ethanone are summarized below.
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Property Value Source

CAS Number 6342-64-9 [5][6]

Molecular Formula C₉H₉ClO₂ [5][6]

Molecular Weight 184.62 g/mol [5][6]

Synonyms

5'-Chloro-2'-

methoxyacetophenone,

Ethanone, 1-(5-chloro-2-

methoxyphenyl)-

[1]

SMILES CC(C1=CC(Cl)=CC=C1OC)=O [5]

Topological Polar Surface Area

(TPSA)
26.3 Å² [5]

LogP (octanol-water partition

coeff.)
2.5512 [5]

Hydrogen Bond Acceptors 2 [5]

Hydrogen Bond Donors 0 [5]

Rotatable Bonds 2 [5]

Synthesis and Purification
The most direct and industrially scalable method for preparing 1-(5-Chloro-2-
methoxyphenyl)ethanone is through the Friedel-Crafts acylation of 4-chloroanisole. This

electrophilic aromatic substitution reaction utilizes a Lewis acid to generate a potent acylium

ion electrophile that attacks the electron-rich aromatic ring.

Causality in Experimental Design
The choice of 4-chloroanisole as the starting material is dictated by the target substitution

pattern. The methoxy group is a strong activating group and directs electrophilic substitution to

the ortho and para positions. Since the para position is blocked, the incoming acetyl group is

directed to the ortho position (C2), yielding the desired product. Anhydrous aluminum chloride

(AlCl₃) is a common and effective Lewis acid catalyst for this transformation as it efficiently
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coordinates with the acylating agent to form the reactive electrophile. The reaction is conducted

under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst by water.

Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:

4-Chloroanisole

Acetyl chloride

Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric acid (HCl), concentrated

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas supply

Procedure:

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to an inert gas (Argon/Nitrogen) inlet.

To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous

dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel

over 15 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C.

In a separate flask, dissolve 4-chloroanisole (1.0 equivalent) in anhydrous DCM.

Add the 4-chloroanisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-

6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice

and concentrated HCl (2 equivalents). This step quenches the reaction and hydrolyzes the

aluminum complexes.

Stir the mixture vigorously for 20 minutes.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with DCM (2 x 50 mL).

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Column Chromatography
The crude product is typically purified by flash column chromatography on silica gel. A gradient

elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually

increasing to 20%) is effective for isolating the pure product. Fractions are collected and

analyzed by TLC to identify and combine those containing the pure 1-(5-Chloro-2-
methoxyphenyl)ethanone.

Synthesis and Purification Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1581765?utm_src=pdf-body
https://www.benchchem.com/product/b1581765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Stage

Workup Stage

Purification Stage

1. Setup Anhydrous Reaction Flask

2. Prepare AlCl3/Acetyl Chloride Complex in DCM at 0 °C

3. Add 4-Chloroanisole Solution Dropwise

4. React at Room Temperature (4-6h)

5. Quench with Ice/HCl

Reaction Complete

6. Separate Organic Layer

7. Wash with H2O, NaHCO3, Brine

8. Dry (MgSO4) and Concentrate

9. Column Chromatography (Silica Gel)

Crude Product

10. Isolate Pure Fractions

11. Final Product Characterization

Pure Product
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Caption: Workflow for the synthesis and purification of 1-(5-Chloro-2-
methoxyphenyl)ethanone.

Spectroscopic Characterization and Analysis
Structural elucidation of the synthesized product is confirmed using a combination of

spectroscopic techniques. The expected data provides a benchmark for validating the

experimental outcome.

Technique Expected Observations

¹H NMR

δ ~7.3-7.5 ppm (m, 2H, Ar-H): Aromatic protons

ortho and para to the acetyl group. δ ~6.9-7.0

ppm (d, 1H, Ar-H): Aromatic proton ortho to the

methoxy group. δ ~3.9 ppm (s, 3H, -OCH₃):

Methoxy group protons. δ ~2.6 ppm (s, 3H, -

COCH₃): Acetyl methyl protons.

¹³C NMR

δ ~198-200 ppm: Carbonyl carbon (C=O). δ

~155-160 ppm: Aromatic carbon attached to the

methoxy group. δ ~125-135 ppm: Other

aromatic carbons. δ ~55-56 ppm: Methoxy

carbon (-OCH₃). δ ~29-31 ppm: Acetyl methyl

carbon (-COCH₃).

IR (cm⁻¹)

~1670-1690 cm⁻¹: Strong C=O stretch (ketone).

~1250 cm⁻¹: C-O stretch (aryl ether). ~3000-

3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950

cm⁻¹: Aliphatic C-H stretch.

Mass Spec (EI)

m/z 184/186: Molecular ion peaks (M⁺, M⁺+2) in

a ~3:1 ratio, characteristic of a single chlorine

atom. m/z 169/171: Fragment corresponding to

the loss of a methyl group (-CH₃).

Reactivity and Applications in Synthetic Chemistry
1-(5-Chloro-2-methoxyphenyl)ethanone is a versatile building block due to the reactivity of its

functional groups.[2] The ketone can be reduced to a secondary alcohol, oxidized (e.g., via
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haloform reaction) to a carboxylic acid, or used in condensation reactions to form imines or

chalcones.[2] These transformations open pathways to a wide range of derivatives with

potential applications in medicinal chemistry. For instance, it can serve as a precursor for

synthesizing heterocyclic compounds, which are prevalent in many drug scaffolds.[7]

Potential Derivatives

1-(5-Chloro-2-methoxyphenyl)ethanone

Secondary Alcohol

Reduction
(e.g., NaBH4)

Carboxylic Acid Derivative

Oxidation
(e.g., Haloform Rxn)

Chalcone

Condensation
(with Aldehyde)

Heterocycle (e.g., Pyrazole)

Cyclization
(with Hydrazine)

Click to download full resolution via product page

Caption: Potential synthetic transformations of 1-(5-Chloro-2-methoxyphenyl)ethanone.

Safety, Handling, and Storage
As a chemical intermediate, proper handling of 1-(5-Chloro-2-methoxyphenyl)ethanone is

crucial. According to safety data sheets, the compound is considered hazardous.[8]

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious

eye irritation. May cause respiratory irritation.[9]

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[9] Avoid

contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after

handling.[8]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

safety goggles or a face shield.[8]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents.[10]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[8]

Conclusion
1-(5-Chloro-2-methoxyphenyl)ethanone is a strategically important chemical intermediate

with significant value in synthetic organic chemistry, particularly for the development of new

pharmaceutical and agrochemical agents. Its well-defined synthesis via Friedel-Crafts

acylation, coupled with its versatile reactivity, makes it an indispensable tool for researchers.

This guide provides the foundational knowledge and practical protocols necessary for the

effective synthesis, characterization, and safe handling of this compound, empowering

scientists to leverage its full potential in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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